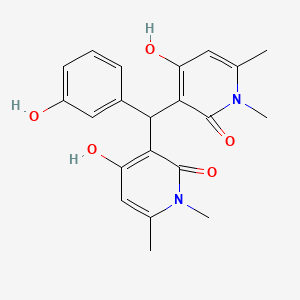
3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known by its IUPAC name, is a compound with the molecular formula C21H22N2O5. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. This article reviews the current understanding of its biological activity based on diverse sources.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.416 g/mol
- Purity : Typically 95% .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Molecular docking studies indicate that it exhibits good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting its potential use in COVID-19 treatment. The binding affinity was found to be comparable to that of Darunavir, a known antiviral drug .
Antibacterial Activity
The compound has demonstrated notable antibacterial properties. It was tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial replication and viral propagation. The interaction with the SARS-CoV-2 protease suggests a mechanism that could disrupt viral lifecycle processes . Additionally, its antibacterial action may involve interference with topoisomerase enzymes, which are crucial for DNA replication in bacteria .
Case Study 1: Antiviral Efficacy
A study conducted on synthesized derivatives of similar compounds showed promising results against SARS-CoV-2. The research utilized molecular docking techniques to assess binding interactions, revealing that modifications in the chemical structure could enhance antiviral efficacy .
Case Study 2: Antibacterial Testing
In another study focusing on antibacterial activity, various derivatives were synthesized and tested for their effectiveness against a range of bacterial strains. The results indicated that certain modifications led to increased potency compared to standard antibiotics like ampicillin and streptomycin .
Data Tables
特性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-hydroxyphenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(24)10-13)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,24-26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZKZDKKPGBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













